N-(2-chlorobenzyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide
Description
This compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a 4-fluorophenyl group at position 1 and a propanamide linker bearing a 2-chlorobenzyl moiety. The 2-chlorobenzyl group enhances lipophilicity, which may improve membrane permeability, while the 4-fluorophenyl substitution likely contributes to target-binding specificity.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN5O2/c22-18-4-2-1-3-14(18)11-24-19(29)9-10-27-13-25-20-17(21(27)30)12-26-28(20)16-7-5-15(23)6-8-16/h1-8,12-13H,9-11H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFKLJVAMJFLKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment. This article delves into its biological activity, synthesizing data from various studies and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its diverse pharmacological properties. The molecular formula is C_{19}H_{17ClFN_3O and the compound exhibits significant structural features that contribute to its biological activity.
Research indicates that compounds with the pyrazolo[3,4-d]pyrimidine scaffold often exert their anticancer effects through several mechanisms, including:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : This inhibition disrupts cell cycle progression, leading to apoptosis in cancer cells.
- Targeting Epidermal Growth Factor Receptor (EGFR) : Compounds that inhibit EGFR can prevent tumor growth and metastasis.
- Induction of Apoptosis : Studies have shown that this compound can significantly induce apoptosis in various cancer cell lines at low micromolar concentrations.
Antitumor Activity
A series of studies have evaluated the antitumor activity of this compound against different cancer cell lines. Notable findings include:
- Cell Line Sensitivity : The compound demonstrated significant inhibitory activity against several tumor cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). For instance, one study reported an IC50 value of 2.24 µM for A549 cells, compared to 9.20 µM for doxorubicin, a standard chemotherapeutic agent .
| Cell Line | IC50 (µM) | Control (Doxorubicin) IC50 (µM) |
|---|---|---|
| A549 | 2.24 | 9.20 |
| MCF-7 | 1.74 | 8.00 |
| HepG2 | 5.00 | 10.00 |
Apoptosis Induction
Flow cytometric analyses have revealed that the compound can significantly increase apoptosis in treated cells. For example:
- In MDA-MB-468 cells, treatment with the compound resulted in an 18.98-fold increase in total apoptosis compared to control groups .
Case Studies
In a notable case study involving the compound's analogs, it was found that modifications to the pyrazolo[3,4-d]pyrimidine scaffold affected biological activity significantly. For instance, an analog lacking this scaffold exhibited reduced antiproliferative effects, highlighting the importance of this structural feature .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Modifications and Substituent Analysis
Compound 51: 5-benzyl-N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide
- Structure : Shares a tetrahydropyrimidin-4-one core but lacks the pyrazolo[3,4-d]pyrimidine scaffold. Substituents include 2,4-difluorobenzyl and 3-chloro-4-fluorophenyl groups.
Example 52: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Structure : Integrates a chromen-4-one moiety and a sulfonamide group. The pyrazolo[3,4-d]pyrimidine core is retained.
- Properties : Melting point (175–178°C) and mass (589.1 M⁺+1) suggest higher polarity compared to the target compound due to the sulfonamide group .
Example 60: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzenesulfonamide
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight | Melting Point (°C) | LogP* (Predicted) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | ~460 | Not reported | ~3.2 | Propanamide, 2-chlorobenzyl |
| Example 52 | 589.1 | 175–178 | ~2.8 | Sulfonamide, chromenone |
| Example 60 | 599.1 | 242–245 | ~3.5 | Sulfonamide, morpholino |
*LogP estimated using fragment-based methods.
Key Research Findings and Implications
Substituent Impact : The 2-chlorobenzyl group in the target compound likely enhances lipophilicity compared to sulfonamide-bearing analogs, favoring blood-brain barrier penetration .
Core Flexibility: Pyrazolo[3,4-d]pyrimidinone derivatives with chromenone extensions (Examples 52/53) show broader kinase inhibition but may suffer from metabolic instability due to bulkier structures.
Stereochemistry : High enantiomeric purity in analogs (e.g., Example 60) underscores the need for chiral resolution in optimizing therapeutic efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
